
1-(2-Phenoxyethyl)cyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenoxyethyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C13H15NO and a molecular weight of 201.27 g/mol . This compound is a cyclobutane derivative, characterized by the presence of a phenoxyethyl group attached to the cyclobutane ring, along with a carbonitrile group. It is known for its high purity and versatility in various research and development applications .
Méthodes De Préparation
The synthesis of 1-(2-Phenoxyethyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutanecarbonitrile with 2-phenoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve bulk manufacturing processes, where the reaction conditions are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
1-(2-Phenoxyethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-(2-Phenoxyethyl)cyclobutane-1-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is utilized in biochemical studies to investigate the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine: It serves as a precursor in the development of potential therapeutic agents for the treatment of various diseases, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of 1-(2-Phenoxyethyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The phenoxyethyl group can engage in hydrogen bonding and hydrophobic interactions with proteins, enzymes, and receptors, modulating their activity and function. The carbonitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
1-(2-Phenoxyethyl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
1-(2-Phenoxyethyl)cyclopentane-1-carbonitrile: This compound has a cyclopentane ring instead of a cyclobutane ring, which may result in different chemical reactivity and biological activity.
1-(2-Phenoxyethyl)cyclohexane-1-carbonitrile: The presence of a cyclohexane ring in this compound can lead to variations in its physical and chemical properties compared to the cyclobutane derivative.
1-(2-Phenoxyethyl)cyclopropane-1-carbonitrile: The cyclopropane ring in this compound introduces ring strain, which can influence its stability and reactivity.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
1-(2-phenoxyethyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C13H15NO/c14-11-13(7-4-8-13)9-10-15-12-5-2-1-3-6-12/h1-3,5-6H,4,7-10H2 |
Clé InChI |
UXHQSTZLANCTOF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CCOC2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



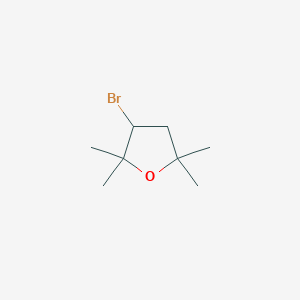
![5-[(4-Sulfamoylphenyl)formamido]pentanoicacid](/img/structure/B13520509.png)



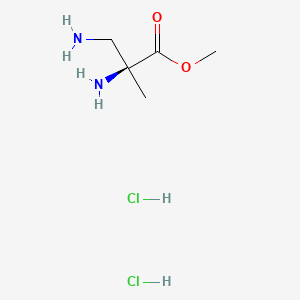
![2-Azadispiro[3.1.36.14]decan-8-OL](/img/structure/B13520546.png)
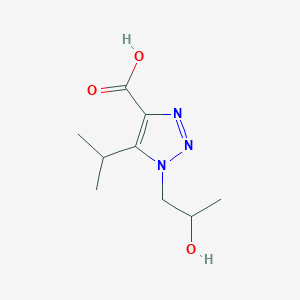

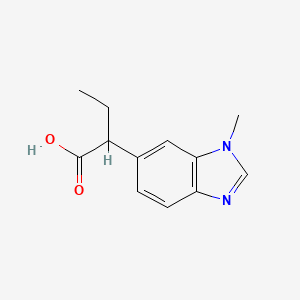
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylicacid](/img/structure/B13520581.png)
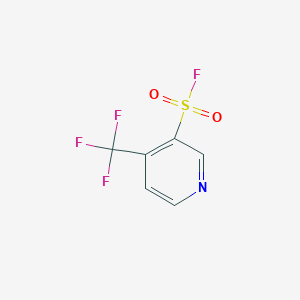
![[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B13520592.png)
